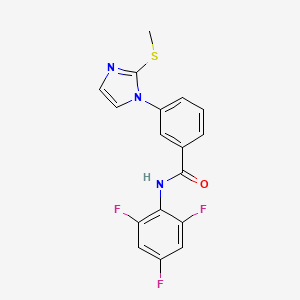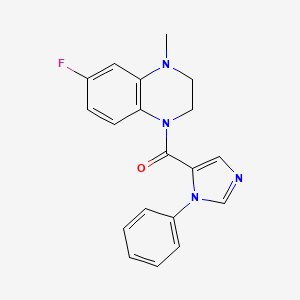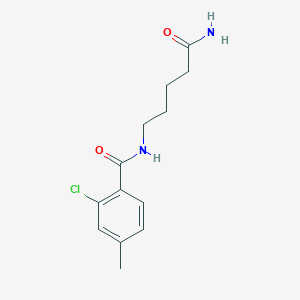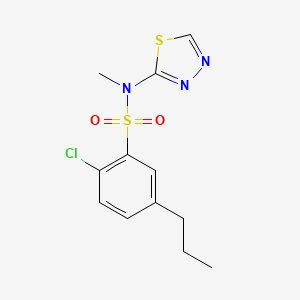![molecular formula C17H23N7O B6622822 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)
9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine, also known as EPPP, is a purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine acts as a competitive antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. By blocking the activation of this receptor, 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine can modulate various physiological processes, including dopamine release, neuroinflammation, and cerebral blood flow.
Biochemical and Physiological Effects:
9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine has been shown to exhibit various biochemical and physiological effects, including the modulation of dopaminergic neurotransmission, the reduction of neuroinflammation, and the improvement of cerebral blood flow. 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.
実験室実験の利点と制限
9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine's high selectivity and potency for the adenosine A2A receptor make it a valuable tool for studying the role of this receptor in various physiological processes. However, 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine's limited solubility and stability can pose challenges for its use in in vitro and in vivo experiments.
将来の方向性
For research on 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine include the development of more stable and soluble analogs, the investigation of its potential applications in the treatment of various neurological disorders, and the elucidation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its potent and selective inhibition of the adenosine A2A receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
合成法
9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine can be synthesized through a multi-step process involving the reaction of 6-chloropurine with 2-ethyl-3-hydroxy-4-pyrazolylcarboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine has been shown to exhibit potent and selective inhibition of the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and cardiovascular function.
特性
IUPAC Name |
9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-3-23-11-21-14-16(19-10-20-17(14)23)18-9-12-6-8-25-15(12)13-5-7-22-24(13)4-2/h5,7,10-12,15H,3-4,6,8-9H2,1-2H3,(H,18,19,20)/t12-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLDGDDSCNQTPI-SWLSCSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC3CCOC3C4=CC=NN4CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NC2=C(N=CN=C21)NC[C@@H]3CCO[C@H]3C4=CC=NN4CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B6622755.png)
![2-hydroxy-2-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]propanamide](/img/structure/B6622761.png)

![3-(2-Methylphenyl)-4-[(4-methylsulfonylphenyl)methyl]-1,2,4-oxadiazol-5-one](/img/structure/B6622768.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622778.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6622794.png)

![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)

